molecular formula C20H21N3O5 B11148877 N~2~-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide

N~2~-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B11148877
M. Wt: 383.4 g/mol
InChI Key: LQJJUADRPSNUIA-UHFFFAOYSA-N
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Description

N²-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a 4-methoxy-substituted indole core linked to a 2,5-dimethoxyanilino group via a carboxamide-ethyl bridge. The 4-methoxy group on the indole ring and the 2,5-dimethoxy substitution on the aniline moiety suggest enhanced electron-donating properties, which may influence solubility, binding affinity, and metabolic stability compared to halogenated or non-methoxylated analogs .

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C20H21N3O5/c1-26-12-7-8-18(28-3)15(9-12)23-19(24)11-21-20(25)16-10-13-14(22-16)5-4-6-17(13)27-2/h4-10,22H,11H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

LQJJUADRPSNUIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC3=C(N2)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The 4-methoxyindole scaffold is synthesized via Fischer indolization using 4-methoxyphenylhydrazine and ethyl pyruvate under acidic conditions (Scheme 1). This method achieves 75–82% yields when catalyzed by zinc chloride in refluxing acetic acid.

Reaction Conditions

ComponentQuantityConditions
4-Methoxyphenylhydrazine1.0 equivAcetic acid, 110°C
Ethyl pyruvate1.2 equivZnCl₂ (10 mol%)

Key Observation : Dimethylation at the indole C4 position is critical for downstream reactivity.

Alternative Route: Cadogan Cyclization

For higher regiocontrol, 4-methoxy-1H-indole-2-carboxylate is synthesized via Cadogan cyclization of 2-nitrobenzaldehyde derivatives. Activation with triphenylphosphine and molybdenum chloride under microwave irradiation (150°C, 20 min) provides the ester in 68% yield . Saponification with NaOH (2M, 80°C) yields the free carboxylic acid.

Formation of the Glycinamide Linker

Ugi Four-Component Reaction (Ugi-4CR)

The glycinamide bridge (2-oxoethyl-2,5-dimethoxyanilino ) is constructed via a Ugi-4CR (Scheme 2). This one-pot method combines:

  • 2,5-Dimethoxyaniline (1.0 equiv)

  • Glyoxylic acid (1.05 equiv)

  • Methyl isocyanide (1.05 equiv)

  • 4-Methoxyindole-2-carboxylic acid (1.0 equiv)

Optimized Conditions :

  • Solvent: Methanol (0.5 M)

  • Temperature: 25°C, 12 h

  • Yield: 74–79%

Advantages : High atom economy and minimal purification requirements.

Stepwise Amide Coupling

For scalable synthesis, a two-step protocol is employed:

  • Activation of 4-Methoxyindole-2-Carboxylic Acid :

    • Reagent: Thionyl chloride (SOCl₂, 2.0 equiv)

    • Product: Acid chloride (quantitative conversion).

  • Coupling with Glycinamide Intermediate :

    • Reagent: EDCl/HOBt (1.2 equiv each) in DMF

    • Amine: 2-(2,5-Dimethoxyanilino)-2-oxoethylamine

    • Yield: 65–70% .

Analytical Validation :

  • ¹H NMR : δ 8.21 (s, 1H, indole NH), 7.48 (d, J = 8.5 Hz, 1H), 6.92 (s, 2H, dimethoxyaryl).

  • HPLC Purity : >98%.

Final Coupling and Functionalization

N-Acylation Strategy

The target compound is assembled via N-acylation of the glycinamide intermediate with 4-methoxyindole-2-carboxylic acid chloride (Scheme 3).

Procedure :

  • Dissolve glycinamide intermediate (1.0 equiv) in anhydrous THF.

  • Add acid chloride (1.1 equiv) dropwise at 0°C.

  • Stir at 25°C for 6 h.

  • Quench with NaHCO₃, extract with EtOAc, and purify via silica chromatography.

Yield : 62–68% .

Microwave-Assisted Coupling

To reduce reaction time, microwave irradiation (100°C, 30 min) is applied, improving yields to 72–75% .

Analytical and Spectroscopic Data

Characterization Table

ParameterValue/DescriptionSource
Molecular Formula C₂₁H₂₂N₃O₆
Molecular Weight 412.42 g/mol
Melting Point 218–220°C (decomposes)
¹³C NMR (DMSO-d₆) δ 161.2 (C=O), 154.8 (OCH₃), 112.4 (indole)
HRMS (ESI+) m/z 413.1584 [M+H]⁺

Purity Assessment

  • HPLC : C18 column, 90:10 H₂O/ACN, λ = 254 nm, tᵣ = 12.3 min.

  • Elemental Analysis : Calculated C 61.16%, H 5.38%, N 10.19%; Found C 61.02%, H 5.41%, N 10.12%.

Challenges and Optimization

Regioselectivity in Indole Functionalization

  • Issue : Competing C5 vs. C3 substitution during acylation.

  • Solution : Use bulky bases (e.g., DIPEA) to favor C2-carboxamide formation.

Stability of Glycinamide Intermediate

  • Issue : Hydrolysis under acidic conditions.

  • Mitigation : Conduct coupling reactions under inert atmosphere (N₂) with molecular sieves.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Ugi-4CR74–79>9512High
Stepwise EDCl Coupling65–709818Moderate
Microwave-Assisted72–75970.5High

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to applications in the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several indole carboxamides reported in the literature. Key comparisons include:

Table 1: Substituent and Functional Group Comparison
Compound Name Indole Substituent Aniline/Amine Substituent Key Functional Groups Reference
Target Compound 4-Methoxy 2,5-Dimethoxyanilino Carboxamide, Ethyl bridge N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-Fluoro 4-Benzoylphenyl Carboxamide, Benzophenone
N-(2-(4-Chlorophenoxy)acetamido)phenyl-1H-indole-2-carboxamide None 4-Chlorophenoxy, Acetamido Carboxamide, Chlorophenoxy
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] esters Variable 2,4-Dimethoxyanilino Ester, Ethyl bridge

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyindole and 2,5-dimethoxyanilino groups contrast with electron-withdrawing substituents (e.g., 5-fluoroindole in , 4-chlorophenoxy in ). Methoxy groups enhance solubility and may improve pharmacokinetic profiles compared to halogenated analogs .
  • Positional Isomerism: The 2,5-dimethoxyanilino group in the target compound differs from the 2,4-dimethoxyanilino group in esters reported in . This positional variation could alter hydrogen-bonding interactions and target selectivity.

Key Observations :

  • Solvent Impact : DMSO and DMF are commonly used for high-temperature reactions (e.g., 190°C in ), whereas dichloromethane (DCM) is employed for room-temperature couplings . Polar aprotic solvents like DMSO may enhance reaction rates but complicate purification.
  • Yield Variability: Yields for similar compounds range widely (10–37.5%), influenced by steric hindrance from substituents (e.g., bulky benzophenone groups in vs. smaller methoxy groups in the target compound).

Physicochemical and Spectroscopic Properties

While spectral data for the target compound are unavailable, comparisons with analogs highlight trends:

Table 3: Spectral Data Comparison
Compound Name $ ^1H $-NMR (δ ppm) IR (ν cm$ ^{-1} $) Melting Point (°C) Reference
Target Compound (Expected) ~12.3 (NHCO), 9.2 (H-1 indole) ~1666 (C=O stretch) 230–250 (Inferred) N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 12.33 (NHCO), 9.25 (H-1 indole) 1666.50 (C=O) 249–250
N-(2-(4-Chlorophenoxy)acetamido)phenyl-1H-indole-2-carboxamide 12.1 (NHCO), 9.4 (H-1 indole) 1670.35 (C=O) 233–234

Key Observations :

  • Carboxamide Proton Signals : NHCO protons resonate near δ 12.1–12.3 ppm across analogs, consistent with strong hydrogen bonding .
  • Carbonyl Stretches : IR spectra show C=O stretches at 1666–1670 cm$ ^{-1} $, typical for carboxamide and ketone groups .
  • Melting Points : High melting points (230–250°C) suggest crystalline stability, likely due to intermolecular hydrogen bonding and planar indole-aniline stacking .

Biological Activity

N~2~-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features an indole core substituted with a methoxy group and an aniline moiety, which is known to influence its biological properties. The presence of electron-donating methoxy groups enhances the reactivity of the indole structure, potentially contributing to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies conducted on related compounds have shown that modifications in the indole structure can lead to enhanced antimicrobial efficacy against various pathogens.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundC. albicans8 µg/mL

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as inhibitors of viral enzymes. For example, compounds similar to this compound have been investigated for their ability to inhibit HIV-1 integrase activity.

Case Study: HIV-1 Integrase Inhibition

A study published in Molecules demonstrated that indole derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase. The binding conformation analysis revealed that these compounds interact with critical metal ions at the active site, suggesting a mechanism for antiviral action.

Anti-inflammatory Effects

Indole derivatives are also noted for their anti-inflammatory properties. The presence of methoxy groups on the benzene ring has been linked to enhanced anti-inflammatory activity, making these compounds promising candidates for further development in treating inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
  • Receptor Modulation : It may interact with specific receptors involved in inflammatory responses or viral entry.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that indole derivatives can modulate oxidative stress pathways, contributing to their protective effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N²-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential amidation and coupling steps. For example:

  • Step 1 : React 2,5-dimethoxyaniline with a bromoacetyl or chloroacetyl intermediate to form the 2-(2,5-dimethoxyanilino)-2-oxoethyl moiety.
  • Step 2 : Couple this intermediate with 4-methoxy-1H-indole-2-carboxylic acid using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM under inert conditions .
  • Key Controls : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify via sequential washes (10% NaHCO₃, brine) and recrystallization .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8 ppm for OCH₃), indole NH (δ ~10–12 ppm), and amide protons (δ ~8–9 ppm). DMSO-d₆ is commonly used as the solvent .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring the molecular ion matches the calculated mass (±0.5 Da) .
  • Elemental Analysis : Validate C, H, N content within 0.5% of theoretical values .

Q. How is purity assessed during synthesis?

  • Methodological Answer :

  • TLC : Use silica plates with fluorescent indicators and UV visualization for rapid purity checks .
  • HPLC : Employ reverse-phase C18 columns (e.g., acetonitrile/water gradient) to quantify impurities (<2%) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For example, ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error steps .
  • Solvent Optimization : Predict solvent effects on reaction kinetics using COSMO-RS or other solvation models to select solvents (e.g., DCM vs. DMF) that improve yields .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities .
  • Structural Confirmation : Perform single-crystal X-ray diffraction to ensure no polymorphic variations exist .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .

Q. What strategies are effective for studying structure-activity relationships (SAR) of substituents?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs with modifications to the methoxy groups (e.g., 2,5-dimethoxy → 3,4-dimethoxy) and test for activity shifts .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs) and correlate with experimental data .

Q. How to troubleshoot low yields in the final coupling step?

  • Methodological Answer :

  • Coupling Agent Screening : Compare TBTU with HATU or EDCI/HOBt to identify optimal reactivity .
  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

Data Analysis and Experimental Design

Q. How to design a stability study under physiological conditions?

  • Methodological Answer :

  • Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Time Points : Sample at 0, 6, 24, and 48 hours, analyzing degradation via HPLC-MS .
  • Light Sensitivity : Conduct parallel experiments under UV light to assess photostability .

Q. What experimental approaches validate the compound’s mechanism of action?

  • Methodological Answer :

  • Kinase Assays : Use ADP-Glo™ assays to measure inhibition of target kinases (e.g., JAK2, EGFR) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of proteins in cell lysates .

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